Comparative Synthesis Yields: 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one vs. Alpelisib Intermediate 1378865-93-0
In a reported one-step synthesis under adapted Vilsmeier conditions, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (1357476-64-2) was obtained in quantitative yield [1]. In contrast, the related Alpelisib intermediate 4-methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine (CAS 1378865-93-0) is typically prepared via a more complex four-step sequence from 2-acetyl-4-methylpyridine, with overall yields often not explicitly reported but implied to be lower due to the multi-step nature .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (100% reported in one-step Vilsmeier protocol) |
| Comparator Or Baseline | 4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine (CAS 1378865-93-0); multi-step synthesis with unreported overall yield |
| Quantified Difference | Target compound achievable in a single high-yielding step vs. comparator requiring four steps |
| Conditions | Adapted Vilsmeier conditions for target; four-step sequence from 2-acetyl-4-methylpyridine for comparator |
Why This Matters
Higher synthetic efficiency and quantitative yield reduce cost and time in the manufacturing of Alpelisib, making 1357476-64-2 a more economically viable intermediate.
- [1] OUCI. One-step synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one in quantitative yield. Accessed 2025. View Source
